molecular formula C11H16N2O2 B1581257 (Dimethylamino)ethyl p-aminobenzoate CAS No. 10012-47-2

(Dimethylamino)ethyl p-aminobenzoate

Cat. No. B1581257
CAS RN: 10012-47-2
M. Wt: 208.26 g/mol
InChI Key: MXBCQLLLJGRMJI-UHFFFAOYSA-N
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Description

“(Dimethylamino)ethyl p-aminobenzoate” is an organic compound that is used as a UV filter in the preparation of sunscreens . It is a derivative of 4-aminobenzoate and is used as a photo-initiator with strong estrogenic activity .


Synthesis Analysis

The synthesis of benzocaine, a related compound, has been documented in the literature . The synthesis involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction .


Molecular Structure Analysis

The crystal structure of 2-(dimethylamino)ethyl 4-aminobenzoate is built up by the C11H16N2O2 molecules . All bond lengths are in normal ranges and are similar to parameters derived for the structures of related p-aminobenzoates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzocaine, a related compound, include the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction .


Physical And Chemical Properties Analysis

The molecular formula of 2-(Dimethylamino)ethyl 4-aminobenzoate is C11H16N2O2 . The average mass is 208.257 Da and the monoisotopic mass is 208.121185 Da .

Scientific Research Applications

UV Protection and Skin Damage Prevention

Dimethylaminoethyl p-aminobenzoate and its derivatives, such as p-dimethylaminobenzoate and ethyl-p-dimethylaminobenzoate, show significant interaction with singlet molecular oxygen, a reactive species involved in skin damage. These compounds are often used in topical applications to prevent actinic damage to the skin, typically from ultraviolet (UV) radiation. Initially thought to act solely as physical UV screens, their reactivity towards singlet oxygen suggests a dual role in skin protection, potentially enhancing their effectiveness as sunscreen agents (Bodaness & Chan, 1979); (Monroe, 1980).

Metabolic and Biomedical Research

The metabolism and biotransformation of these compounds are areas of interest, especially in the context of UV filters in sunscreen cosmetics. Studies have identified metabolites like N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP), which are formed during the metabolic processing of these compounds. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of sunscreens containing these compounds (León et al., 2009).

Chemical Synthesis and Industrial Applications

Dimethylaminoethyl p-aminobenzoate derivatives are synthesized for various industrial applications, such as sunscreen agents. Research into the synthesis methods aims at improving yield, reducing costs, and minimizing the use of toxic materials. This research is significant for large-scale industrial production and has implications for environmental sustainability and safety (Liuyu, 2010).

Photophysical Properties and Excited State Behavior

The photophysical properties and excited state behaviors of p-aminobenzoic acid and dimethyl-p-aminobenzoic acid are studied to understand their interactions with light, which is crucial for their function as UV protectants. These studies provide insights into the molecular mechanisms by which these compounds absorb and dissipate UV radiation, contributing to their effectiveness in sunscreen products (Boroff et al., 2015).

Mechanism of Action

The local anesthetics like benzocaine decrease the excitability of nerve cells by decreasing the entry of Na+ ions during the upstroke of the action potential .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(dimethylamino)ethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBCQLLLJGRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30142967
Record name Dimethylprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylamino)ethyl p-aminobenzoate

CAS RN

10012-47-2
Record name Benzoic acid, 4-amino-, 2-(dimethylamino)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10012-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylprocaine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dimethylamino)ethyl p-aminobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25247
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethylprocaine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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